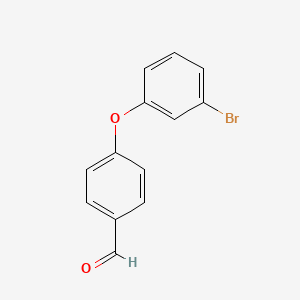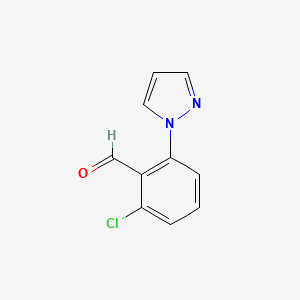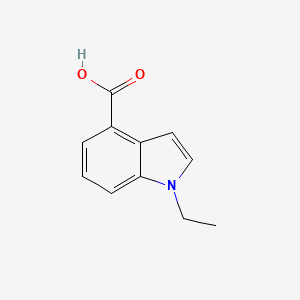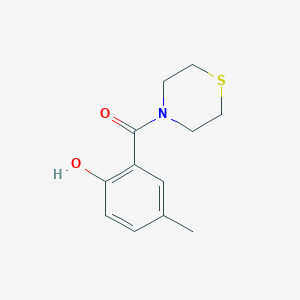![molecular formula C12H7ClN2OS B1437696 7-(3-氯苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1031969-45-5](/img/structure/B1437696.png)
7-(3-氯苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮
描述
“7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .科学研究应用
合成与催化应用
与目标分子相关的吡喃并嘧啶核心由于其广泛的合成应用和生物利用度而在医药和制药工业中至关重要。最近的研究集中于使用各种杂化催化剂(包括有机催化剂、金属催化剂和纳米催化剂)开发吡喃并嘧啶衍生物的合成途径。这些努力旨在开发先导分子以进行进一步的药理学研究,表明了创建具有显着药用特性的新化合物的潜力 (Parmar、Vala 和 Patel,2023)。
抗癌和抗血栓药物开发
(S)-氯吡格雷的合成,一种噻吩并吡啶类抗血栓和抗血小板药物,展示了结构类似物在药物开发中的重要性。由于其显着的药用活性,合成界一直致力于开发 (S)-氯吡格雷的简便合成方法,突出了类似化合物在创造有效药物中的作用 (Saeed 等人,2017)。
光电材料开发
发现将嘧啶和相关结构并入 π 扩展共轭体系对于创造新型光电材料很有价值。研究表明了芳基(杂芳基)取代的喹唑啉和嘧啶的电致发光特性,表明在有机发光二极管 (OLED) 和其他光电器件中具有潜在应用。该领域为利用目标化合物开发用于电子应用的新材料提供了相当大的空间 (Lipunova 等人,2018)。
生物活性化合物开发
与目标化合物相关的呋喃和噻吩环已显示出在药学中的重要性,作为包括嘌呤和嘧啶核碱基和核苷在内的生物活性分子的组成部分。这些杂芳基取代的化合物已显示出一系列生物和药用应用,表明了开发具有优化抗病毒、抗肿瘤或抗分枝杆菌作用的生物活性化合物的潜力 (Ostrowski,2022)。
作用机制
Target of Action
Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which this compound belongs, have been reported to inhibit bruton’s tyrosine kinase (btk) . BTK is a non-receptor tyrosine kinase that plays a critical role in B cell development, including proliferation, differentiation, maturation, activation, and survival .
Mode of Action
It can be inferred from related studies that thieno[3,2-d]pyrimidin-4-ones may interact with their targets, such as btk, and inhibit their activity . This inhibition could result in changes in the signaling pathways associated with these targets, leading to altered cellular functions.
Biochemical Pathways
For instance, if BTK is indeed a target, the compound could affect the B cell receptor (BCR) signaling pathway and Fcγ receptor (FCR) signaling pathways .
Result of Action
Related studies suggest that thieno[3,2-d]pyrimidin-4-ones exhibit significant antimycobacterial activity against mycobacterium tuberculosis .
生化分析
Biochemical Properties
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This compound inhibits cytochrome bd oxidase, leading to a decrease in ATP production, which is essential for the survival of the bacteria. Additionally, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to interact with other proteins involved in cellular metabolism, further highlighting its biochemical significance.
Cellular Effects
The effects of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. In Mycobacterium tuberculosis, this compound disrupts the normal function of the respiratory chain, leading to reduced ATP levels and impaired cellular metabolism . This disruption affects cell signaling pathways and gene expression, ultimately inhibiting bacterial growth. In mammalian cells, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been observed to influence cell proliferation and apoptosis, indicating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its binding interactions with specific biomolecules. This compound binds to the active site of cytochrome bd oxidase, inhibiting its activity and leading to a decrease in ATP production . Additionally, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may interact with other enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to cumulative effects on cellular function, including alterations in cellular metabolism and gene expression. These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit bacterial growth without causing significant toxicity . At higher doses, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can induce toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can bind to plasma proteins, affecting its distribution and bioavailability. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in its activity and function. This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on cytochrome bd oxidase . Additionally, 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSZYWKIKGDOKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



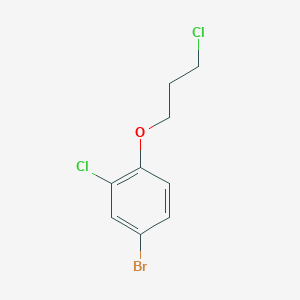
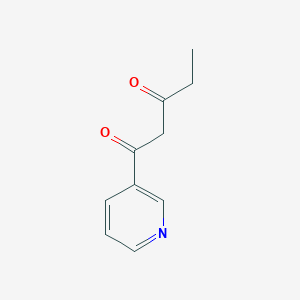
amine](/img/structure/B1437616.png)
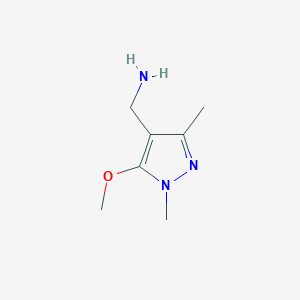
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)



